
trans-3,4-Dihydroxypiperidine
Übersicht
Beschreibung
trans-3,4-Dihydroxypiperidine is a chiral compound with two hydroxyl groups attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3,4-Dihydroxypiperidine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For example, the compound can be synthesized via the reduction of a corresponding diketone using a chiral reducing agent .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
trans-3,4-Dihydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Properties and Enzyme Inhibition
trans-3,4-Dihydroxypiperidine has garnered attention for its role as an inhibitor of glycosidases and glycoprotein-processing enzymes. These inhibitors are crucial for developing treatments for metabolic disorders such as diabetes and viral infections, including AIDS and cancer. Specifically, the (3R,4R)-trans isomer has been identified as an inhibitor of β-D-glucuronidase, making it a valuable compound in the search for therapeutic agents targeting these diseases .
Table 1: Inhibitory Effects of this compound Derivatives
Compound | Target Enzyme | Inhibition Type | Reference |
---|---|---|---|
(3R,4R)-trans-3,4-Dihydroxypiperidine | β-D-glucuronidase | Competitive Inhibition | |
cis-3,4-Dihydroxypiperidine | Glycosidases | Non-competitive Inhibition |
Synthesis of Therapeutics
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the gastroprokinetic agent cisapride and has been utilized in the development of antidepressants like ifoxetine. The synthesis routes often involve complex multi-step processes that can lead to low overall yields; however, advancements in biocatalytic methods have shown promise in improving efficiency .
Biocatalytic Applications
Recent studies have highlighted the use of this compound in enzymatic processes. For instance, enzymatic acetylations using lipases from Pseudomonas cepacia and Candida antarctica have demonstrated high enantioselectivities for hydrolysis reactions involving trans-derivatives. This biocatalytic approach allows for the selective modification of hydroxyl groups on the piperidine ring, enhancing the compound's utility in synthetic chemistry .
Table 2: Enzymatic Reactions Involving this compound
Reaction Type | Enzyme | Conditions | Yield (%) |
---|---|---|---|
Hydrolysis | Candida antarctica lipase B | Organic solvent | 49% conversion |
Acetylation | Pseudomonas cepacia lipase | Aqueous solution | High enantioselectivity |
Case Studies
Case Study 1: Synthesis of Iminosugar Scaffolds
In a study focusing on iminosugar scaffolds derived from sugar-derived aminopolyols, this compound was utilized in a two-step chemoenzymatic cascade. This method provided an efficient route to synthesize complex structures that are valuable in drug development .
Case Study 2: Lipase-Catalyzed Hydrolysis
A detailed investigation into lipase-catalyzed hydrolysis revealed that immobilized forms of lipase B exhibited excellent regioselectivity towards acetylation at the hydroxyl group on C-4 of this compound. This case demonstrated not only high yields but also significant enantioselectivity, underscoring the compound's potential in asymmetric synthesis .
Wirkmechanismus
The mechanism of action of trans-3,4-Dihydroxypiperidine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: This compound has a similar structure but with a methyl group instead of hydroxyl groups.
(3S,4S)-3-Hydroxy-4-methyloctanoic acid: Another similar compound with a carboxylic acid group instead of one of the hydroxyl groups.
Uniqueness
trans-3,4-Dihydroxypiperidine is unique due to its specific stereochemistry and the presence of two hydroxyl groups on the piperidine ring. This configuration allows for unique interactions with biological molecules and makes it a valuable intermediate in organic synthesis.
Biologische Aktivität
trans-3,4-Dihydroxypiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a bicyclic amine characterized by two hydroxyl groups at the 3 and 4 positions of the piperidine ring. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Its mechanism can be summarized as follows:
- Neurotransmitter Receptor Modulation : The compound has shown affinity for dopamine and norepinephrine transporters, which are critical in regulating neurotransmitter levels in the synaptic cleft. This interaction can enhance dopaminergic and noradrenergic signaling pathways .
- GABA Receptor Interaction : Similar compounds have been reported to interact with GABA receptors, enhancing inhibitory neurotransmission by increasing chloride ion influx into neurons, leading to hyperpolarization.
Biological Activities
The compound exhibits several biological activities:
- Dopaminergic Activity : Studies indicate that this compound derivatives can significantly increase locomotor activity in animal models, suggesting potential dopaminergic effects .
- Antioxidant Properties : Research has shown that hydroxypiperidine derivatives possess antioxidant activities, which may contribute to neuroprotective effects against oxidative stress .
- Potential Therapeutic Applications : The compound is being investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems .
Case Studies
- Locomotor Activity Study : In a study evaluating the effects of various piperidine derivatives on locomotor activity, this compound was found to significantly increase distance traveled in rodents at specific doses (e.g., 30 mg/kg), indicating its stimulatory effect on the central nervous system .
- Neuroprotective Effects : Another study explored the antioxidant properties of hydroxypiperidine derivatives, demonstrating that they could reduce neuronal cell death induced by oxidative stress in vitro. This suggests a potential role in neuroprotection .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing trans-3,4-Dihydroxypiperidine with high stereochemical purity?
- Methodological Answer : The synthesis typically involves dihydroxylation of piperidine precursors under controlled stereochemical conditions. For example, Sharpless asymmetric dihydroxylation or enzymatic catalysis can ensure trans-configuration. Optimization requires monitoring reaction parameters (temperature, catalyst loading) via HPLC or chiral column chromatography to validate purity (≥98%) . Acidic or enzymatic hydrolysis (e.g., β-glucuronidase) may be used post-synthesis to isolate the diol form, as seen in metabolite isolation protocols .
Q. How can researchers confirm the structural identity and stereochemistry of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR to confirm hydroxyl group positions and trans-configuration (axial vs. equatorial coupling constants).
- X-ray crystallography : For definitive stereochemical assignment, particularly when synthesizing derivatives for receptor-binding studies .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns against computational models.
Advanced Research Questions
Q. How do N-substituents impact the conformational flexibility and biological activity of this compound derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies using molecular docking and dynamic simulations can predict how substituents (e.g., methyl, phenyl groups) alter piperidine ring puckering and ligand-receptor interactions. For example, N-alkylation in trans-3,4-dimethyl derivatives reduces opioid receptor affinity due to steric hindrance, whereas aryl substituents enhance selectivity for κ-opioid receptors . Experimental validation involves synthesizing derivatives and testing binding affinity via radioligand assays (e.g., H-naloxone displacement) .
Q. What role does this compound play in the metabolic activation of environmental carcinogens?
- Methodological Answer : In studies on dibenz[a,j]acridine (DBA), trans-3,4-dihydroxy intermediates are critical for forming DNA-adducts. Researchers use:
- In vitro metabolic assays : Incubate DBA with hepatic microsomes (e.g., CYP450 isoforms) and quantify dihydrodiol metabolites via LC-MS/MS .
- Mutagenicity testing : Ames assay with S9 liver fractions to correlate metabolite formation with genotoxicity .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
- Methodological Answer : Key challenges include:
- Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate polar metabolites.
- Low abundance : Derivatize hydroxyl groups with pentafluoropropionic anhydride (PFPA) to enhance GC-MS sensitivity .
- Isomer discrimination : Employ chiral stationary phases (e.g., β-cyclodextrin) in HPLC to separate trans/cis diastereomers .
Methodological Design Questions
Q. How should researchers design in vivo studies to assess the neuropharmacological effects of this compound derivatives?
- Methodological Answer :
- Animal models : Use knockout mice (e.g., μ-opioid receptor-deficient) to isolate target receptor contributions .
- Dose optimization : Conduct pharmacokinetic profiling (plasma half-life, brain penetration) via LC-MS/MS .
- Behavioral assays : Tail-flick test for analgesia or conditioned place preference for addiction liability .
Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound analogs?
- Methodological Answer :
- Standardize assay conditions : Control pH, temperature, and ion concentrations (e.g., Mg impacts GPCR stability) .
- Validate with orthogonal methods : Compare radioligand binding data with functional assays (e.g., cAMP inhibition) .
- Meta-analysis : Aggregate published IC values and apply multivariate regression to identify confounding variables (e.g., substituent lipophilicity) .
Q. Data Interpretation and Reporting
Q. How can researchers ensure reproducibility when publishing SAR data for this compound derivatives?
- Methodological Answer :
- Full stereochemical disclosure : Report enantiomeric excess (ee) and purification methods (e.g., recrystallization solvents) .
- Deposit raw data : Share NMR spectra, crystallographic files (CIF), and dose-response curves in open-access repositories .
- Adopt FINER criteria : Ensure hypotheses are Feasible, Novel, Ethical, and Relevant during peer review .
Eigenschaften
IUPAC Name |
(3S,4S)-piperidine-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.